molecular formula C17H15ClN2O3 B2985016 N-(4-chlorophenyl)-2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide CAS No. 886933-07-9

N-(4-chlorophenyl)-2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide

Cat. No.: B2985016
CAS No.: 886933-07-9
M. Wt: 330.77
InChI Key: XAVXSVWLSBFKNV-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloroaniline and 1-oxo-1,2,3,4-tetrahydroisoquinoline.

    Formation of Intermediate: The 4-chloroaniline is reacted with acetic anhydride to form N-(4-chlorophenyl)acetamide.

    Coupling Reaction: The intermediate is then coupled with 1-oxo-1,2,3,4-tetrahydroisoquinoline under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorophenyl group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: May be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)acetamide: A simpler analog with similar structural features.

    1-oxo-1,2,3,4-tetrahydroisoquinoline derivatives: Compounds with similar core structures but different substituents.

Uniqueness

N-(4-chlorophenyl)-2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c18-11-4-6-12(7-5-11)20-16(21)10-23-15-3-1-2-14-13(15)8-9-19-17(14)22/h1-7H,8-10H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVXSVWLSBFKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C(=CC=C2)OCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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